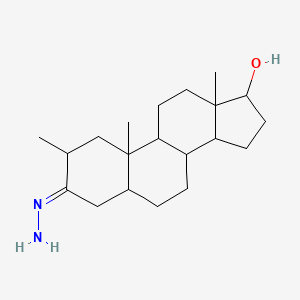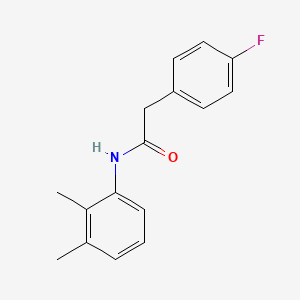
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine acts as a selective antagonist of the 5-HT1D receptor, which is a subtype of the serotonin receptor. The compound binds to the receptor and inhibits its activity, leading to a decrease in the release of serotonin. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to decrease the release of serotonin in the brain, which is believed to contribute to its anxiolytic and antidepressant effects. In addition, 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
实验室实验的优点和局限性
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has several advantages for lab experiments. The compound has been extensively studied, and its synthesis method is well-established. In addition, 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects, making it a useful tool for studying the serotonin system and its role in anxiety and depression.
However, there are also limitations to using 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine in lab experiments. The compound has been found to exhibit some off-target effects, which may complicate the interpretation of results. In addition, the pharmacokinetics of 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine have not been well-characterized, which may limit its use in certain experimental settings.
未来方向
For research include the development of more selective and potent antagonists of the 5-HT1D receptor, investigation of the role of the serotonin system in other psychiatric disorders, and exploration of the potential therapeutic properties of 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine in other areas.
合成方法
The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine involves the reaction of 3-bromo-4-methoxybenzaldehyde and 3-methoxyphenylpiperazine in the presence of a reducing agent. The resulting compound is then purified using chromatographic techniques to obtain the final product. The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
科学研究应用
1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been studied for its potential therapeutic properties in various areas such as anxiety, depression, and schizophrenia. The compound has been found to exhibit anxiolytic and antidepressant effects in animal models. In addition, 1-(3-bromo-4-methoxybenzyl)-4-(3-methoxyphenyl)piperazine has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood and anxiety.
属性
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(3-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-23-17-5-3-4-16(13-17)22-10-8-21(9-11-22)14-15-6-7-19(24-2)18(20)12-15/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQFVIVDQWGNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)

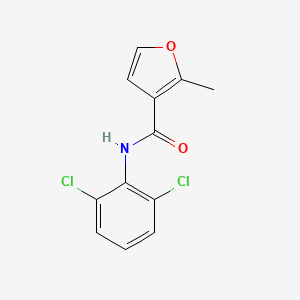
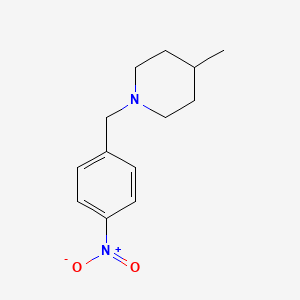
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)

![3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)
![N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
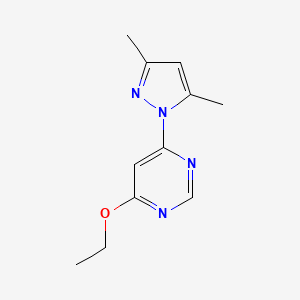
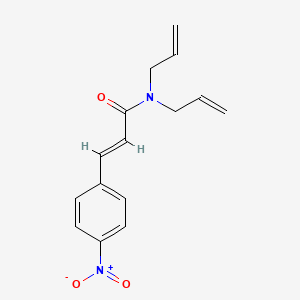
![2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5816545.png)
